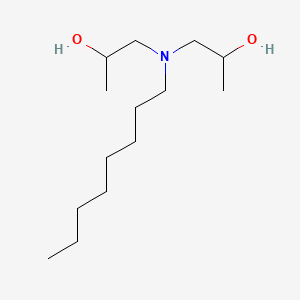
1,1'-(Octylimino)dipropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Octylimino)dipropan-2-ol is an organic compound with the molecular formula C14H31NO2 and a molecular weight of 245.40144 g/mol . It is also known by its synonym, 1,1’-Octyliminobis(2-propanol) . This compound is characterized by its yellow to brown liquid appearance and distinctive odor . It is widely used in organic synthesis reactions, particularly as a chemical reducing agent .
Preparation Methods
1,1’-(Octylimino)dipropan-2-ol can be synthesized through various methods. One common method involves the reaction between octylamine and isopropanol . Another method includes the reaction of sodium nitrite with butanol . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
1,1’-(Octylimino)dipropan-2-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It acts as a reducing agent in various organic reactions.
Substitution: It can participate in alkylation and electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-(Octylimino)dipropan-2-ol has a wide range of applications in scientific research:
Biology: It is utilized in biochemical studies to investigate its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used as an adhesive and surfactant in the presence of certain metal ions.
Mechanism of Action
The mechanism of action of 1,1’-(Octylimino)dipropan-2-ol involves its interaction with molecular targets and pathways. As a reducing agent, it donates electrons to other molecules, facilitating reduction reactions. This compound can also act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules .
Comparison with Similar Compounds
1,1’-(Octylimino)dipropan-2-ol can be compared with other similar compounds such as:
1,1’-Octyliminobis(2-propanol): This compound has similar properties and applications.
1,1’-(Hexylimino)dipropan-2-ol: This compound has a shorter alkyl chain, which may affect its reactivity and applications.
1,1’-(Decylimino)dipropan-2-ol: This compound has a longer alkyl chain, potentially altering its physical and chemical properties.
The uniqueness of 1,1’-(Octylimino)dipropan-2-ol lies in its specific alkyl chain length, which influences its reactivity and suitability for various applications.
Properties
CAS No. |
28482-15-7 |
|---|---|
Molecular Formula |
C14H31NO2 |
Molecular Weight |
245.40 g/mol |
IUPAC Name |
1-[2-hydroxypropyl(octyl)amino]propan-2-ol |
InChI |
InChI=1S/C14H31NO2/c1-4-5-6-7-8-9-10-15(11-13(2)16)12-14(3)17/h13-14,16-17H,4-12H2,1-3H3 |
InChI Key |
QNRXIVCOPVCHAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CC(C)O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



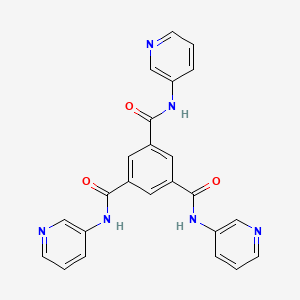

![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)

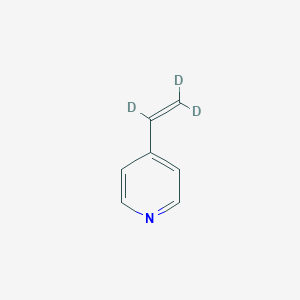
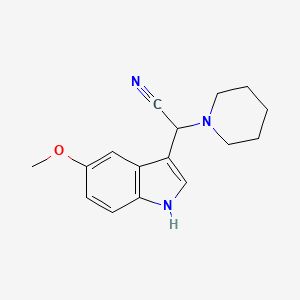
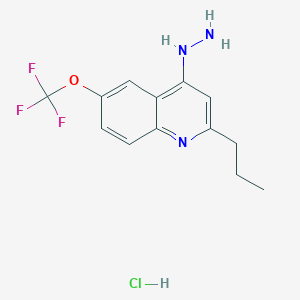
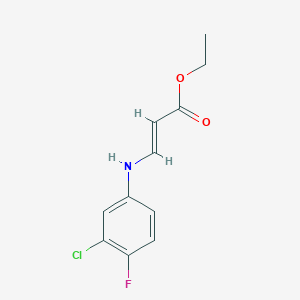



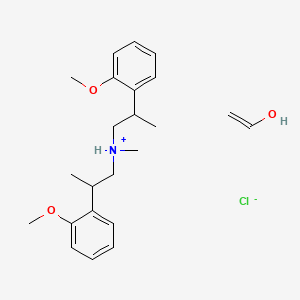
![[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B15344075.png)
